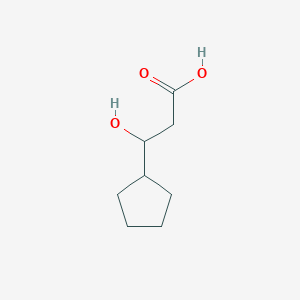

3-Cyclopentyl-3-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFXMBXXJUVSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopentyl 3 Hydroxypropanoic Acid

Chemo-Enzymatic and Asymmetric Synthesis Strategies

Chemo-enzymatic and asymmetric synthesis represent the forefront of modern organic chemistry, offering highly efficient and selective methods to produce enantiomerically pure compounds. These strategies are particularly well-suited for the synthesis of chiral molecules like 3-cyclopentyl-3-hydroxypropanoic acid, where biological activity is often dependent on a specific stereoisomer.

Stereoselective Synthesis of Chiral 3-Cyclopentyl-3-hydroxypropanoic Acid Enantiomers

The creation of specific enantiomers of 3-cyclopentyl-3-hydroxypropanoic acid can be achieved through several asymmetric synthesis methodologies, which establish the chiral center during the reaction. These methods often rely on chiral catalysts or auxiliaries to direct the stereochemical outcome.

One prominent strategy is the asymmetric transfer hydrogenation of a β-ketoester precursor, such as ethyl 3-cyclopentyl-3-oxopropanoate. This reaction typically employs ruthenium (II) complexes with chiral ligands to deliver hydrogen stereoselectively, producing the desired β-hydroxy ester with high enantiomeric excess (ee). For analogous 3-aryl-3-hydroxypropanoic esters, this method has been shown to achieve ee values ranging from 98% to over 99% irb.hr.

Another powerful technique is the diastereoselective aldol (B89426) reaction , which utilizes a chiral auxiliary to control the formation of the new stereocenter. In an Evans aldol reaction, for instance, an N-acyloxazolidinone derived from an amino acid is used as a chiral auxiliary. The boron enolate of this chiral substrate can react with cyclopentanecarboxaldehyde to yield a specific diastereomer. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched β-hydroxy acid. This approach has been successfully used for the stereoselective synthesis of structurally similar β-hydroxy acids, affording separable diastereomers that lead to the final pure enantiomers nih.gov.

| Method | Precursor | Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | β-ketoester | Ru(II) complexes with chiral ligands | 98% to >99% irb.hr |

| Diastereoselective Aldol Reaction | Cyclopentanecarboxaldehyde | Evans Chiral Auxiliary (Oxazolidinone) | High diastereoselectivity nih.gov |

Biocatalytic Approaches for Enantioselective Hydroxyl Group Formation

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild and environmentally friendly conditions. nih.gov For the synthesis of 3-cyclopentyl-3-hydroxypropanoic acid, enzymes can be used to create the chiral hydroxyl group with exceptional enantioselectivity.

A primary biocatalytic method is the asymmetric reduction of the ketone in a precursor like 3-cyclopentyl-3-oxopropanoic acid or its ester. Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductase enzymes, are particularly effective for this transformation. By screening a library of KREDs, it is possible to identify enzymes that selectively produce either the (S)- or (R)-enantiomer of the corresponding β-hydroxy acid. nih.gov This approach offers a direct route to the desired chiral alcohol from a prochiral substrate.

Cascade biocatalysis presents a more integrated approach, where multiple enzymatic steps are performed in a single pot to convert a simple starting material into a more complex product. rsc.org For example, a pathway could be engineered in a microbial host to convert a precursor into 3-cyclopentyl-3-oxopropanoic acid, which is then stereoselectively reduced by an overexpressed KRED in the same cell.

| Enzyme Class | Reaction Type | Substrate | Product |

| Ketoreductases (KREDs) | Asymmetric Reduction | 3-Cyclopentyl-3-oxopropanoate | Enantiopure 3-Cyclopentyl-3-hydroxypropanoate nih.gov |

| Lipases/Esterases | Hydrolysis/Esterification | Racemic ester of the target acid | Enantiopure acid and unreacted ester researchgate.net |

Kinetic Resolution and Deracemization Techniques for Cyclopentyl-Substituted β-Hydroxy Acids

When a racemic mixture of 3-cyclopentyl-3-hydroxypropanoic acid is synthesized, kinetic resolution and deracemization techniques can be employed to isolate a single enantiomer.

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts at a faster rate than the other, allowing for their separation.

Enzymatic Kinetic Resolution: This is commonly achieved using hydrolase enzymes such as lipases. In a process called enantioselective transesterification, a lipase (B570770) can acylate the hydroxyl group of one enantiomer of a racemic 3-cyclopentyl-3-hydroxypropanoic acid ester much faster than the other. This leaves the unreacted, slow-reacting enantiomer of the alcohol highly enriched. Lipases from Pseudomonas fluorescens have been used for the kinetic resolution of similar β-hydroxy nitriles. nih.gov Porcine pancreas lipase (PPL) has also been employed to resolve racemic ethyl 3-hydroxy-3-phenylpropanoate via selective hydrolysis. researchgate.net

Non-Enzymatic Kinetic Resolution: Chiral chemical catalysts can also effect kinetic resolution. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be highly effective catalysts for the acylative kinetic resolution of racemic β-hydroxy esters, achieving excellent selectivity factors. mdpi.com

A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows, in principle, for the complete conversion of the racemic starting material into a single, enantiopure product. For β-hydroxy acids, this is often accomplished by coupling a lipase-catalyzed resolution with a ruthenium-based catalyst that facilitates the racemization of the unreacted enantiomer. researchgate.net

Total Chemical Synthesis Routes for 3-Cyclopentyl-3-hydroxypropanoic Acid

Total chemical synthesis provides reliable and scalable methods to construct 3-cyclopentyl-3-hydroxypropanoic acid from simple, commercially available starting materials. These routes involve the sequential formation of chemical bonds and manipulation of functional groups to build the target molecule.

Multi-Step Reaction Pathways for Incorporating the Cyclopentyl Moiety

The central challenge in the synthesis is the formation of the carbon-carbon bond that attaches the cyclopentyl group to the propanoic acid backbone at the C3 position.

A classic and effective method is the Reformatsky reaction . This involves reacting cyclopentanecarboxaldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. The zinc inserts into the carbon-bromine bond to form an organozinc intermediate (a zinc enolate), which then adds to the carbonyl group of the aldehyde. The resulting product, after an aqueous workup, is the ethyl ester of 3-cyclopentyl-3-hydroxypropanoic acid.

Alternatively, an aldol-type addition using a pre-formed enolate can be employed. The lithium enolate of an acetate (B1210297) ester, such as tert-butyl acetate, can be generated using a strong base like lithium diisopropylamide (LDA) at low temperature. This highly reactive nucleophile can then be added to cyclopentanecarboxaldehyde to form the desired β-hydroxy ester framework.

Another robust approach is the use of a Grignard reagent . While a direct Grignard reaction with an acetate derivative can be problematic, a related strategy involves the addition of cyclopentylmagnesium bromide to an appropriate electrophile. quora.com For example, addition to ethyl malonyl chloride could form a β-ketoester, which can then be reduced to the target β-hydroxy ester.

Functional Group Interconversions for Carboxylic Acid and Hydroxyl Formation

Functional group interconversions (FGIs) are fundamental transformations used to convert one functional group into another and are essential for completing the synthesis of the target molecule. imperial.ac.uk

Formation of the Carboxylic Acid: The carboxylic acid moiety is most commonly generated through the hydrolysis of an ester precursor, which is the typical product of Reformatsky or aldol reactions. This hydrolysis can be carried out under either basic conditions (saponification) using a base like sodium hydroxide, followed by acidic workup, or under acidic conditions.

Formation of the Hydroxyl Group: In the synthetic routes described above (Reformatsky, aldol), the hydroxyl group is formed concurrently with the key C-C bond-forming step. However, an alternative pathway involves the synthesis of a β-ketoester, such as ethyl 3-cyclopentyl-3-oxopropanoate. The hydroxyl group can then be installed via the reduction of the ketone.

For racemic synthesis , simple reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective. solubilityofthings.com

For stereoselective synthesis , as mentioned in section 2.1.2, this reduction can be performed using chiral reducing agents or biocatalytically with ketoreductases to yield a specific enantiomer.

| Transformation | Starting Group | Reagents | Resulting Group |

| Ester Hydrolysis | Ester (-COOR) | 1. NaOH, H₂O/EtOH2. H₃O⁺ | Carboxylic Acid (-COOH) fiveable.me |

| Ketone Reduction | Ketone (C=O) | NaBH₄, MeOH | Secondary Alcohol (-CH(OH)) solubilityofthings.com |

| Alcohol Oxidation | Primary Alcohol (-CH₂OH) | CrO₃/H₂SO₄ (Jones' Reagent) | Carboxylic Acid (-COOH) imperial.ac.uk |

Advancements in the Synthesis of 3-Cyclopentyl-3-hydroxypropanoic Acid Remain Undocumented in Publicly Available Research

A thorough review of existing scientific literature reveals a significant gap in the documentation of advanced synthetic methodologies specifically for 3-Cyclopentyl-3-hydroxypropanoic acid. While research into the synthesis of the broader class of 3-hydroxypropanoic acids (3-HP) and their derivatives is ongoing, specific details regarding the optimization of reaction conditions for achieving regio- and stereoselectivity in the synthesis of the cyclopentyl-substituted analogue are not presently available in the public domain.

The synthesis of chiral molecules such as 3-Cyclopentyl-3-hydroxypropanoic acid, which contains a stereocenter at the C3 position, often requires meticulous optimization of reaction parameters to control the spatial arrangement of atoms. This control, known as stereoselectivity, is crucial in fields such as pharmaceuticals and materials science, where the biological activity or material properties can be highly dependent on the specific stereoisomer.

Similarly, regioselectivity, which governs the placement of functional groups in a molecule, is a key consideration in multi-step syntheses. The optimization of reaction conditions—including the choice of catalysts, solvents, temperature, and pressure—plays a pivotal role in directing the reaction towards the desired regio- and stereoisomer, thereby maximizing the yield and purity of the target compound.

Despite the importance of these synthetic considerations, detailed research findings, including comparative data on the effects of different catalysts or solvent systems on the synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid, have not been published. Consequently, the creation of data tables illustrating the impact of various reaction conditions on yield, regioselectivity, and stereoselectivity for this specific compound is not feasible at this time.

Further research and publication in this specific area are necessary to elucidate the optimal synthetic pathways and reaction conditions for 3-Cyclopentyl-3-hydroxypropanoic acid. Such studies would be invaluable for advancing the potential applications of this and related compounds.

Chemical Transformations and Derivatization of 3 Cyclopentyl 3 Hydroxypropanoic Acid

Reactivity of the Carboxylic Acid and Hydroxyl Functionalities

The chemical behavior of 3-Cyclopentyl-3-hydroxypropanoic acid is dictated by the presence of two key functional groups: a carboxylic acid and a secondary hydroxyl group. This bifunctionality allows for a diverse range of chemical transformations, enabling its use as a versatile building block in organic synthesis. The reactivity of each functional group can be selectively targeted under appropriate reaction conditions.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-Cyclopentyl-3-hydroxypropanoic acid readily undergoes esterification when reacted with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is an equilibrium process and is typically driven to completion by removing water or using an excess of the alcohol. masterorganicchemistry.comchemguide.co.uk These esters are valuable in the cosmetic and pharmaceutical industries. google.com

Similarly, the carboxylic acid can be converted to amides through reaction with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). nih.govnih.gov For example, the related 3-cyclopentylpropionic acid has been successfully coupled with a tetrahydropyrimidine (B8763341) derivative using COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling agent. researchgate.net

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), cat. H₂SO₄, Heat | Ethyl 3-cyclopentyl-3-hydroxypropanoate |

| Amidation | Amine (e.g., Benzylamine), DCC, DMAP, CH₂Cl₂ | N-Benzyl-3-cyclopentyl-3-hydroxypropanamide |

Oxidation and Reduction Transformations of the Secondary Alcohol

The secondary hydroxyl group in 3-Cyclopentyl-3-hydroxypropanoic acid can be oxidized to a ketone, yielding 3-cyclopentyl-3-oxopropanoic acid, using a variety of oxidizing agents. Common reagents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). The choice of oxidant depends on the desired selectivity and scale of the reaction.

Conversely, the carboxylic acid functionality can be selectively reduced to a primary alcohol, affording 3-cyclopentyl-1,3-propanediol. This reduction can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to the ester followed by reduction. A related compound, 3-cyclopentylpropionic acid, has been reduced to 3-cyclopentyl-1-propanol (B1585541) using sodium borohydride (B1222165) in the presence of boron trifluoride etherate. prepchem.com In some biological systems, the reduction of 3-hydroxypropionate (B73278) to 1,3-propanediol (B51772) is also observed. nih.gov

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Oxidation of Secondary Alcohol | PCC, CH₂Cl₂ | 3-Cyclopentyl-3-oxopropanoic acid |

| Reduction of Carboxylic Acid | 1. BH₃·THF 2. H₂O workup | 3-Cyclopentyl-1,3-propanediol |

Intramolecular Cyclization and Lactonization Pathways

The presence of both a hydroxyl and a carboxylic acid group within the same molecule allows for intramolecular cyclization to form a lactone, a cyclic ester. 3-Cyclopentyl-3-hydroxypropanoic acid, being a γ-hydroxy acid, can undergo lactonization to form γ-cyclopentyl-γ-butyrolactone. This reaction is typically acid-catalyzed and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group on the activated carbonyl carbon. masterorganicchemistry.com The formation of lactones from 3-hydroxy propanoic acids can also be achieved using iodine as a catalyst under solvent-free conditions. nih.gov The resulting spirocyclic lactone is a conformationally constrained derivative that may have applications in medicinal chemistry. acs.org

Synthesis of Advanced Intermediates and Novel Building Blocks

Beyond the direct modification of its functional groups, 3-Cyclopentyl-3-hydroxypropanoic acid serves as a precursor for the synthesis of more complex and valuable chemical intermediates.

Preparation of Unsaturated Carboxylic Acid Derivatives via Dehydration Reactions

The dehydration of 3-Cyclopentyl-3-hydroxypropanoic acid can lead to the formation of unsaturated carboxylic acids. This elimination of water is typically acid-catalyzed and can result in two possible isomeric products, depending on the reaction conditions and the stability of the resulting double bond. The formation of 3-cyclopentylpropenoic acid would result from the elimination of the hydroxyl group and a proton from the adjacent carbon atom. Alternatively, rearrangement could lead to the formation of cyclopentylidenepropanoic acid. The dehydration of the parent 3-hydroxypropanoic acid to acrylic acid is a well-established industrial process. wikipedia.orggoogle.comgoogle.com

| Reaction | Reagents and Conditions | Potential Products |

|---|---|---|

| Dehydration | Acid Catalyst (e.g., H₂SO₄), Heat | 3-Cyclopentylpropenoic acid and/or Cyclopentylidenepropanoic acid |

Formation of Chiral Synthons for Complex Molecule Construction

When obtained in an enantiomerically pure form, 3-Cyclopentyl-3-hydroxypropanoic acid can serve as a valuable chiral building block, or synthon, for the asymmetric synthesis of complex molecules such as natural products and pharmaceuticals. nih.gov The stereocenter at the carbon bearing the hydroxyl group can be used to induce chirality in subsequent reactions, allowing for the construction of stereochemically defined products. The enantioselective synthesis of related 3-aryl-3-hydroxypropanoic esters has been demonstrated to be useful in the preparation of chiral liquid crystals. nih.gov The use of such chiral building blocks is of growing importance in drug discovery and development. nih.gov The optimization of routes utilizing chiral bio-based building blocks is an active area of research. researchgate.net

Biological Production Pathways and Biotransformation Research Non Human Systems

Microbial Synthesis Approaches for Hydroxypropanoic Acid Analogues

While direct microbial synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid from simple feedstocks like glucose or glycerol (B35011) is not yet extensively documented, the metabolic engineering strategies developed for other valuable hydroxypropanoic acid analogues provide a roadmap for future research. The principles of pathway construction and optimization in various microbial hosts are broadly applicable.

Metabolic Engineering Strategies in Recombinant Microorganisms

A variety of microorganisms have been engineered for the production of 3-hydroxypropionic acid (3-HP) and other hydroxy acids, establishing a robust toolbox of genetic and metabolic strategies. These engineered strains, including Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, Corynebacterium glutamicum, Saccharomyces cerevisiae, Komagataella phaffii (formerly Pichia pastoris), and Yarrowia lipolytica, serve as promising platforms for producing more complex analogues like 3-Cyclopentyl-3-hydroxypropanoic acid.

Metabolic engineering in these hosts typically involves the introduction of heterologous pathways and the optimization of native metabolic fluxes to enhance the supply of precursors and cofactors. For instance, in E. coli, strategies have included blocking competing pathways to by-product formation, thereby redirecting carbon flux towards the desired product. researchgate.netnih.gov Similarly, engineering efforts in S. cerevisiae have focused on its high tolerance to acidic conditions, which is advantageous for organic acid production. nih.gov

The table below summarizes the key characteristics of commonly used microbial hosts for producing hydroxypropanoic acids and their analogues.

| Microbial Host | Key Characteristics | Relevant Engineering Strategies |

| Escherichia coli | Well-characterized genetics and metabolism; fast growth. | Pathway construction, by-product elimination, cofactor balancing. researchgate.net |

| Klebsiella pneumoniae | Natural ability to metabolize glycerol; produces coenzyme B12. | Overexpression of pathway enzymes, reduction of by-products. |

| Bacillus subtilis | Generally Recognized as Safe (GRAS) status; robust protein secretion. | Process optimization, cofactor regeneration. |

| Corynebacterium glutamicum | GRAS status; established industrial use for amino acid production. | Precursor supply enhancement. nih.gov |

| Saccharomyces cerevisiae | Acid tolerance; well-established for industrial fermentations. | Pathway construction (e.g., β-alanine pathway), precursor supply optimization. nih.gov |

| Komagataella phaffii | High-density cultivation; strong inducible promoters. | Heterologous gene expression, optimization of screening conditions. |

| Yarrowia lipolytica | Oleaginous yeast with high precursor availability (acetyl-CoA). | Exploitation of native metabolism for precursor supply. |

Heterologous Gene Expression and Pathway Reconstruction for β-Hydroxy Acid Production

The biosynthesis of β-hydroxy acids in recombinant hosts is achieved through the construction of novel metabolic pathways. Two prominent pathways for 3-HP production that could be adapted for analogues are the glycerol-dependent and the malonyl-CoA-dependent pathways. nih.govfrontiersin.org

The glycerol-dependent pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase. frontiersin.org For the synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid, a similar pathway could be envisioned starting from a cyclopentyl-containing glycerol analogue or by modifying a central metabolic intermediate.

The malonyl-CoA pathway, on the other hand, utilizes the central metabolite malonyl-CoA, which is reduced to 3-HP via a malonyl-CoA reductase. nih.gov This pathway could theoretically be adapted by engineering a reductase to accept a cyclopentyl-modified substrate.

Process Optimization of Fermentation for Enhanced Yields and Titers

Optimizing fermentation conditions is critical to maximizing the yield and titer of the desired product. Key parameters that are often manipulated include pH, temperature, aeration, and nutrient feeding strategies. For instance, maintaining a controlled pH is crucial as the accumulation of acidic products can inhibit cell growth and enzyme activity. nih.gov

Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers, as it allows for the controlled feeding of substrates and nutrients, preventing substrate inhibition and the formation of overflow metabolites. researchgate.netmdpi.com Furthermore, the choice of carbon source can significantly impact the efficiency of the production pathway. While glucose is a common feedstock, glycerol has gained attention as a renewable alternative, particularly for pathways that directly utilize it. frontiersin.org

Enzyme-Catalyzed Biotransformations of Cyclopentyl-Containing Substrates

In contrast to de novo synthesis, the biotransformation of cyclopentyl-containing precursors into 3-Cyclopentyl-3-hydroxypropanoic acid and its derivatives is a more established approach. This strategy leverages the high selectivity and efficiency of isolated enzymes or whole-cell biocatalysts.

Stereoselective Enzymatic Hydroxylation Reactions

The direct hydroxylation of a C-H bond to introduce a hydroxyl group is a challenging chemical transformation that can be elegantly achieved using enzymes, particularly cytochrome P450 monooxygenases. These enzymes are known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates. researchgate.netnih.gov

Research has demonstrated the successful stereoselective hydroxylation of an achiral cyclopentanecarboxylic acid derivative using engineered cytochrome P450 BM-3. nih.govresearchgate.netelsevierpure.comsigmaaldrich.com By employing various mutants of this enzyme, it was possible to produce two of the four possible diastereoisomers with high diastereomeric and enantiomeric excess. nih.govresearchgate.net The engineered enzymes exhibited high total turnovers, highlighting the potential of this approach for generating chiral cyclopentyl-containing hydroxy acids. nih.gov

The table below presents findings from the stereoselective hydroxylation of a cyclopentanecarboxylic acid derivative using different P450 BM-3 mutants.

| Enzyme Mutant | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Total Turnovers |

| Mutant A | High | High | Up to 9200 |

| Mutant B | Moderate | High | - |

| Mutant C | High | Moderate | - |

Data adapted from studies on engineered P450s BM-3. nih.govresearchgate.net

Applications in Advanced Materials Science and Chemical Synthesis Research

Utilization as a Monomer in Polymer Chemistry Research

The presence of both a hydroxyl and a carboxylic acid group allows 3-Cyclopentyl-3-hydroxypropanoic acid to act as a monomer in polymerization reactions, leading to the formation of polyesters. These polyesters belong to the broader class of polyhydroxyalkanoates (PHAs), which are known for their biodegradability and biocompatibility. rsc.orgresearchgate.net

The homopolymer, Poly(3-cyclopentyl-3-hydroxypropanoic acid), can be synthesized through the ring-opening polymerization of the corresponding β-lactone or through condensation polymerization of the monomer. google.comuc.edu The introduction of the bulky cyclopentyl side chain is expected to significantly influence the polymer's properties compared to linear short-chain PHAs like poly(3-hydroxypropionate). nih.gov It is plausible that the cyclopentyl group would disrupt the crystalline packing of the polymer chains, leading to a more amorphous material with a lower melting point, reduced stiffness, and increased flexibility. mdpi.com

Table 1: Predicted Physicochemical Properties of Poly(3-cyclopentyl-3-hydroxypropanoic acid) based on Analogous PHAs with Bulky Side Chains

| Property | Predicted Characteristic | Rationale |

| Crystallinity | Low to amorphous | The bulky cyclopentyl side chain is expected to hinder polymer chain packing and reduce crystallinity. |

| Glass Transition Temperature (Tg) | Potentially higher than linear PHAs | The rigid cyclic side chain may restrict segmental motion, leading to a higher Tg. |

| Mechanical Properties | Flexible and elastomeric | Reduced crystallinity generally leads to less brittle and more flexible materials. mdpi.com |

| Solubility | Soluble in a wider range of organic solvents | The less crystalline nature would likely improve solubility in common organic solvents. researchgate.net |

Note: The data in this table is illustrative and based on established structure-property relationships in polyhydroxyalkanoates. Experimental data for Poly(3-cyclopentyl-3-hydroxypropanoic acid) is not currently available.

Copolymerization of 3-Cyclopentyl-3-hydroxypropanoic acid with other monomers opens up possibilities for creating specialty polymers with tailored properties. For instance, copolymerization with lactones such as ε-caprolactone or lactide could result in biodegradable polyesters with a tunable balance of mechanical strength and flexibility. rsc.orggoogle.com The incorporation of the cyclopentyl-containing monomer could enhance the hydrophobicity and modify the degradation rate of the resulting copolymer. Furthermore, the hydroxyl group in the polymer backbone could be functionalized to create graft copolymers or to attach specific molecules of interest. researchgate.net

Polyhydroxyalkanoates are a well-known class of biodegradable polymers. rsc.orgmdpi.com The biodegradability of these materials is typically initiated by enzymatic hydrolysis of the ester linkages. The presence of a cyclopentyl side chain in Poly(3-cyclopentyl-3-hydroxypropanoic acid) and its copolymers would likely influence the rate of biodegradation. While the ester backbone remains susceptible to hydrolysis, the bulky side chain might sterically hinder the approach of enzymes, potentially slowing down the degradation process. This could be advantageous for applications where a more controlled and prolonged degradation profile is desired. researchgate.net

Role as a Precursor in Complex Organic Synthesis

The bifunctional nature of 3-Cyclopentyl-3-hydroxypropanoic acid makes it a valuable building block for the synthesis of more complex molecules. A plausible synthetic route to obtain this monomer is the Reformatsky reaction between cyclopentanecarboxaldehyde and an α-halo ester, followed by hydrolysis. nrochemistry.comwikipedia.orglibretexts.org

The cyclopentane (B165970) ring is a common structural motif in a wide range of biologically active natural products and pharmaceutical compounds. nih.govresearchgate.net 3-Cyclopentyl-3-hydroxypropanoic acid can serve as a versatile scaffold for the synthesis of novel cyclopentyl-containing molecules. The hydroxyl and carboxylic acid groups can be selectively modified to introduce further complexity and diversity. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be oxidized, eliminated, or substituted. This allows for the construction of libraries of compounds based on a common cyclopentyl core for applications in drug discovery and medicinal chemistry. mdpi.comrsc.orgnih.gov

Chemical probes and ligands are essential tools for studying biological systems and for the development of new therapeutics. The design of effective probes often requires novel molecular scaffolds that can present functional groups in specific three-dimensional orientations. The rigid cyclopentyl ring of 3-Cyclopentyl-3-hydroxypropanoic acid can serve as a scaffold to position pharmacophores in a well-defined spatial arrangement. By functionalizing the hydroxyl and carboxyl groups, it is possible to attach reporter groups (e.g., fluorophores), affinity tags, or reactive groups for target identification. ljmu.ac.uknih.gov The unique shape conferred by the cyclopentyl group could lead to ligands with high affinity and selectivity for their biological targets.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of 3-Cyclopentyl-3-hydroxypropanoic acid. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3-Cyclopentyl-3-hydroxypropanoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This significant deshielding is due to the acidic nature of the proton.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature, but it is generally expected to appear as a broad singlet.

Methine Proton (-CH-OH): The proton attached to the carbon bearing the hydroxyl and cyclopentyl groups is expected to be a multiplet, likely a triplet of doublets, due to coupling with the adjacent methylene (B1212753) protons and the methine proton of the cyclopentyl group. Its chemical shift would be in the range of 3.8-4.2 ppm.

Methylene Protons (-CH₂-COOH): The two protons adjacent to the carbonyl group will be diastereotopic and are expected to appear as a pair of doublets of doublets, often referred to as an ABX system, in the region of 2.4-2.7 ppm.

Cyclopentyl Protons: The protons of the cyclopentyl ring will show complex multiplets in the upfield region, typically between 1.2-1.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (-COOH) | 175-180 |

| Methine Carbon (-CH-OH) | 70-75 |

| Methylene Carbon (-CH₂-COOH) | 40-45 |

| Cyclopentyl Carbons | 25-45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 3-Cyclopentyl-3-hydroxypropanoic acid (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ), electron ionization (EI) would likely lead to significant fragmentation.

A prominent fragmentation pathway for β-hydroxy acids involves the cleavage of the Cα-Cβ bond. The expected fragmentation patterns are detailed below:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 141 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 113 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 95 | [C₅H₉CO]⁺ | α-cleavage with loss of the cyclopentyl radical. |

| 87 | [M-C₅H₉]⁺ | Loss of the cyclopentyl group. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups present in a molecule. The IR spectrum of 3-Cyclopentyl-3-hydroxypropanoic acid will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| O-H (Alcohol) | 3200-3600 | Broad |

| C-H (sp³) | 2850-3000 | Strong, sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-O (Alcohol/Carboxylic Acid) | 1050-1250 | Medium to strong |

The broadness of the O-H stretching bands is a result of hydrogen bonding.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 3-Cyclopentyl-3-hydroxypropanoic acid from reaction mixtures, for the determination of its purity, and for the separation of its stereoisomers.

Chiral Chromatography for Enantiomeric Purity Determination and Separation

Since 3-Cyclopentyl-3-hydroxypropanoic acid possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)- and (S)-3-Cyclopentyl-3-hydroxypropanoic acid. Chiral chromatography is the preferred method for separating and quantifying these enantiomers. This is often crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Chiral stationary phases (CSPs) are used to achieve separation. Common CSPs for the resolution of chiral acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

A typical approach would involve derivatization of the carboxylic acid to an ester or amide to improve chromatographic performance, followed by analysis on a chiral column.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for identifying and quantifying impurities in a sample of 3-Cyclopentyl-3-hydroxypropanoic acid. nih.govbiomedres.usijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable impurities. thermofisher.com Prior to analysis, 3-Cyclopentyl-3-hydroxypropanoic acid and its potential impurities would likely require derivatization (e.g., silylation or methylation) to increase their volatility. GC-MS allows for the separation of impurities based on their boiling points and polarities, with subsequent identification based on their mass spectra. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for impurity profiling, as it can handle a wider range of compounds, including those that are non-volatile or thermally labile. researchgate.net Reversed-phase HPLC is commonly used for the separation of polar compounds like carboxylic acids. The eluent from the HPLC column is introduced into the mass spectrometer, which provides molecular weight and structural information for each separated impurity. This allows for the confident identification of process-related impurities, degradation products, and starting material residues. biomedres.usresearchgate.net

Preparative Scale Chromatography for Isolation and Purification

The isolation and purification of specific organic compounds on a preparative scale is a critical step in chemical synthesis and analysis, allowing for the acquisition of a pure substance in sufficient quantities for further investigation. Preparative scale chromatography is a widely utilized technique for this purpose, employing a variety of stationary and mobile phases to achieve separation based on the differential partitioning of compounds between the two phases.

For the specific compound, 3-Cyclopentyl-3-hydroxypropanoic acid, detailed research findings on its preparative scale chromatographic isolation and purification are not extensively available in the public domain. While general principles of chromatography would apply, specific methodologies tailored to this compound, including data on stationary phases, mobile phases, flow rates, and detection wavelengths, are not well-documented in scientific literature based on the conducted search.

In the synthesis of related compounds, such as the protected derivative (2R,3R)-2-(t-Butoxycarbonylamino)-3-cyclopentyl-3-hydroxypropanoic acid, purification is a key step. nii.ac.jp However, the specific conditions used for the preparative chromatography of the unprotected 3-Cyclopentyl-3-hydroxypropanoic acid are not provided. The purification of this related compound involved acidification and extraction with ethyl acetate (B1210297), followed by drying and evaporation. nii.ac.jp This suggests that liquid-liquid extraction is a viable initial purification step, which would typically be followed by a chromatographic method for higher purity.

Given the molecular structure of 3-Cyclopentyl-3-hydroxypropanoic acid, which includes a carboxylic acid and a hydroxyl group, both normal-phase and reverse-phase chromatography could theoretically be employed for its purification. The choice between these would depend on the polarity of the crude mixture and the impurities present.

Hypothetical Preparative Chromatography Parameters:

Without specific literature data, a hypothetical preparative high-performance liquid chromatography (HPLC) method for the purification of 3-Cyclopentyl-3-hydroxypropanoic acid could be proposed. The following table outlines possible conditions, but it is important to note that these are theoretical and would require empirical optimization.

| Parameter | Stationary Phase | Mobile Phase | Detection |

| Mode | Reverse-Phase | Acetonitrile/Water with 0.1% Formic Acid | UV at 210 nm |

| Column | C18, 10 µm particle size | Gradient elution | Refractive Index (RI) |

Detailed Research Findings:

A comprehensive search of scientific databases did not yield specific research articles detailing the preparative scale chromatography of 3-Cyclopentyl-3-hydroxypropanoic acid. Therefore, no established and validated methods can be presented with detailed research findings at this time. The development of such a method would be a prerequisite for obtaining a high-purity standard of this compound for further analytical and spectroscopic characterization.

Computational Chemistry and Theoretical Studies on 3 Cyclopentyl 3 Hydroxypropanoic Acid

Molecular Modeling and Dynamics Simulations

No specific studies detailing the conformational analysis or energy landscape of 3-Cyclopentyl-3-hydroxypropanoic acid are available in published literature. Such a study would typically involve exploring the potential energy surface to identify stable conformers, focusing on the rotation around the C2-C3 single bond and the orientation of the cyclopentyl and carboxyl groups. The puckering of the cyclopentane (B165970) ring adds another layer of complexity to its conformational possibilities.

There is no specific research available on the effects of different solvents on the molecular structure and reactivity of 3-Cyclopentyl-3-hydroxypropanoic acid. Investigating solvent effects would be crucial to understanding its behavior in various chemical environments, as interactions like hydrogen bonding between the hydroxyl/carboxyl groups and solvent molecules would significantly influence its preferred conformation and reactivity.

Quantum Mechanical Calculations

Published quantum mechanical calculations, such as Density Functional Theory (DFT) studies, detailing the electronic structure (e.g., HOMO-LUMO gap, molecular electrostatic potential maps) and reactivity descriptors for 3-Cyclopentyl-3-hydroxypropanoic acid could not be located. These calculations would be instrumental in predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

There are no available computational studies modeling the reaction pathways for the synthesis or transformation of 3-Cyclopentyl-3-hydroxypropanoic acid. Such research would help in optimizing synthetic routes and understanding reaction mechanisms at a molecular level.

Cheminformatics and Structure-Property Relationship (SPR) Studies

Key computed properties for 3-Cyclopentyl-3-hydroxypropanoic acid include topological and physicochemical descriptors that help in predicting its behavior in various systems. nih.gov For instance, the topological polar surface area (TPSA) is a key indicator of a molecule's potential to permeate cell membranes, while the octanol-water partition coefficient (XLogP3) predicts its hydrophobicity.

Below is a table of computationally generated molecular properties and descriptors for 3-Cyclopentyl-3-hydroxypropanoic acid.

| Property/Descriptor | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | nih.gov |

| Molecular Weight | 158.19 g/mol | nih.gov |

| XLogP3 | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 158.094294 g/mol | nih.gov |

| Topological Polar Surface Area | 57.5 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 164 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

Database Mining for Analogous Structures and Reaction Patterns

Database mining in computational chemistry is a crucial technique for identifying structurally similar molecules and recurring chemical reaction patterns from vast repositories of chemical information. This process leverages large-scale chemical databases to uncover compounds with analogous structures to a query molecule, such as 3-Cyclopentyl-3-hydroxypropanoic acid. These databases, including PubChem, ZINC, and Enamine REAL, contain millions to billions of chemical structures and associated data. enamine.netnih.gov The primary goal is to identify compounds that share key structural features, which may imply similar biological activities or physicochemical properties.

For 3-Cyclopentyl-3-hydroxypropanoic acid, a search for analogous structures would focus on identifying molecules that contain the core functional groups and structural motifs. These include:

β-hydroxy acid moiety: This functional group is critical and analogs would possess a hydroxyl group on the carbon beta to a carboxylic acid.

Cyclopentyl group: The alicyclic cyclopentyl ring is a key structural feature. Analogs might include variations in the ring size (e.g., cyclobutyl, cyclohexyl) or substitutions on the ring.

Carboxylic acid group: This is a fundamental functional group, and analogs would also contain this moiety.

Pharmacophore-based screening is a common technique used in database mining. nih.gov A pharmacophore model for 3-Cyclopentyl-3-hydroxypropanoic acid would define the spatial arrangement of essential features like a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the carbonyl of the carboxylic acid), and a hydrophobic region (the cyclopentyl ring). This model can then be used to screen databases for molecules that match this pharmacophoric pattern.

The following table illustrates potential analogous structures that could be identified through database mining, based on variations of the core 3-Cyclopentyl-3-hydroxypropanoic acid scaffold.

| Analogous Structure | Structural Modification | Potential Rationale for Investigation |

| 3-Cyclohexyl-3-hydroxypropanoic acid | Expansion of the cyclopentyl ring to a cyclohexyl ring | To explore the impact of a larger hydrophobic group on activity. |

| 3-Phenyl-3-hydroxypropanoic acid | Replacement of the cyclopentyl ring with a phenyl group | To introduce aromatic interactions and explore electronic effects. hmdb.ca |

| 2-Cyclopentyl-2-hydroxyacetic acid | Shortening of the propanoic acid chain to an acetic acid chain | To investigate the influence of the distance between the hydroxyl and carboxyl groups. |

| 3-Cyclopentyl-propanoic acid | Removal of the hydroxyl group | To assess the importance of the hydroxyl group for biological activity. |

| 3-Hydroxy-4-methyl-3-(tetrahydrofuran-3-yl)pentanoic acid | Replacement of the cyclopentyl ring with a heterocyclic ring | To introduce heteroatoms and explore potential new interactions. |

Database mining also extends to identifying relevant reaction patterns for the synthesis of the target molecule and its analogs. By searching reaction databases like Reaxys, chemists can find established synthetic routes for similar β-hydroxy acids or compounds with a cyclopentyl moiety attached to a stereocenter. This information is invaluable for planning the synthesis of novel derivatives.

In Silico Prediction of Synthetic Accessibility and Chemical Space Exploration

In silico methods for predicting synthetic accessibility and exploring chemical space are essential components of modern drug discovery and chemical research. nih.govtechnologynetworks.com These computational tools allow researchers to prioritize molecules that are likely to be synthesizable and to navigate the vast landscape of potential chemical structures.

Prediction of Synthetic Accessibility

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. Several computational methods have been developed to estimate this property. These methods are broadly categorized into two types: complexity-based and retrosynthesis-based approaches.

Complexity-based scores: These methods evaluate synthetic accessibility based on the structural complexity of a molecule. They often rely on fragment analysis, where the molecule is broken down into smaller fragments, and the frequency of these fragments in large databases of known compounds is analyzed. The assumption is that molecules composed of frequently occurring fragments are easier to synthesize. nih.gov A popular example is the Synthetic Accessibility Score (SAscore), which calculates a score from 1 (easy to synthesize) to 10 (very difficult to synthesize). nih.gov

Retrosynthesis-based scores: These approaches use computational retrosynthesis to determine a plausible synthetic route for a target molecule. The synthetic accessibility is then scored based on the length and feasibility of the predicted route. rsc.org For instance, the Retrosynthetic Accessibility Score (RAscore) uses a machine learning model trained on the outcomes of a retrosynthesis prediction tool to classify a molecule as synthesizable or not. rsc.org

The following table summarizes some common in silico scores for synthetic accessibility.

| Score | Methodology | Interpretation |

| SAscore (Synthetic Accessibility Score) | Fragment-based; penalizes complex features like stereocenters and non-standard ring systems. nih.gov | A lower score (closer to 1) indicates higher synthetic accessibility. |

| SCScore (Synthetic Complexity Score) | Based on a neural network trained on reactions, assuming products are more complex than reactants. nih.gov | A lower score suggests lower synthetic complexity. |

| RAscore (Retrosynthetic Accessibility Score) | Machine learning model that predicts the likelihood of finding a synthetic route using a retrosynthesis tool. rsc.org | A higher score indicates a higher probability of being synthesizable. |

| SYBA (SYnthetic Bayesian Accessibility) | A fragment-based method using a Bernoulli naïve Bayes classifier to score fragments from databases of easy- and hard-to-synthesize molecules. nih.gov | Classifies compounds as either easy- or hard-to-synthesize. |

For 3-Cyclopentyl-3-hydroxypropanoic acid, these scoring functions would likely predict it to be reasonably accessible, as it is composed of common fragments and functional groups. However, for novel, more complex analogs generated during chemical space exploration, these tools would be critical for filtering out synthetically intractable candidates.

Chemical Space Exploration

Chemical space refers to the immense and largely unexplored set of all possible molecules. pharmafeatures.com Computational methods for chemical space exploration aim to navigate this space to identify novel molecules with desired properties. Starting from a reference molecule like 3-Cyclopentyl-3-hydroxypropanoic acid, these methods can generate a virtual library of related compounds.

Generative chemistry models, often powered by artificial intelligence and machine learning, can propose new molecular structures by learning from existing chemical data. technologynetworks.com These models can be guided to explore specific regions of chemical space, for example, by optimizing for predicted biological activity while maintaining good synthetic accessibility. This approach allows for the efficient design of novel compounds that are both potent and synthesizable. The exploration of chemical space around 3-Cyclopentyl-3-hydroxypropanoic acid could lead to the discovery of new analogs with improved properties, expanding the therapeutic potential of this chemical scaffold.

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Chemistry Approaches for Production

The chemical industry is increasingly shifting towards more environmentally benign production methods. For a molecule like 3-Cyclopentyl-3-hydroxypropanoic acid, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. This includes the use of renewable feedstocks, the reduction of hazardous waste, and the implementation of catalytic processes that offer high atom economy.

Current synthetic methods for analogous cyclopentyl derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key research direction will be the development of catalytic systems, potentially utilizing earth-abundant metals, to facilitate the direct and selective synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid from simple precursors. For instance, processes that start from bio-derived cyclopentanone (B42830) or cyclopentanol (B49286) and a C3 building block would represent a significant advancement in sustainability. A patent for the production of the related compound, 3-Cyclopentyl-propionic acid, describes a process involving the reaction of cyclopentanone or cyclopentanol with molten alkali hydroxide, hinting at potential starting materials for greener syntheses of the hydroxylated analogue.

Expanding the Scope of Bio-derived Production Systems for Cyclopentyl-Hydroxypropanoic Acids

The biosynthesis of complex molecules using engineered microorganisms is a rapidly advancing field. While no natural metabolic pathway is currently known to produce 3-Cyclopentyl-3-hydroxypropanoic acid, the extensive research into the microbial production of 3-hydroxypropanoic acid (3-HP) from renewable resources like glycerol (B35011) and glucose provides a strong foundation. Future research could explore the possibility of engineering metabolic pathways in robust microbial hosts such as Escherichia coli or Saccharomyces cerevisiae to synthesize this target molecule.

This would likely involve the introduction of novel enzymatic cascades capable of recognizing and transforming cyclopentyl-containing precursors. Key enzyme classes that could be investigated include carboxylases, hydroxylases, and reductases. The challenge will lie in identifying or engineering enzymes with the desired substrate specificity and activity. Success in this area would enable the production of 3-Cyclopentyl-3-hydroxypropanoic acid from renewable feedstocks, significantly improving its sustainability profile.

Rational Design of Derivatives for Specific Academic Research Applications

The unique structural features of 3-Cyclopentyl-3-hydroxypropanoic acid, combining a bulky alicyclic ring with a chiral hydroxyl center and a carboxylic acid moiety, make it an interesting scaffold for the rational design of derivatives with specific properties. In academic research, these derivatives could be used as probes to study biological systems or as building blocks for the synthesis of novel materials.

For example, the carboxylic acid group can be readily modified to form esters, amides, or other functional groups, allowing for the attachment of fluorescent tags, affinity labels, or other reporter molecules. The hydroxyl group provides a handle for further functionalization or can influence the stereochemistry of subsequent reactions. The cyclopentyl group can impact the lipophilicity and conformational rigidity of the molecule. Future research will likely focus on synthesizing a library of derivatives and evaluating their potential in areas such as medicinal chemistry, materials science, and chemical biology.

Advanced Methodologies for Process Intensification and Downstream Processing

To move from laboratory-scale synthesis to viable industrial production, significant advancements in process intensification and downstream processing will be necessary. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid, this could involve the use of microreactors or continuous flow chemistry to improve reaction control, enhance safety, and increase throughput.

Downstream processing, which involves the separation and purification of the final product, is often a major cost driver in chemical production. Research into advanced separation techniques will be crucial. For a polar, non-volatile compound like 3-Cyclopentyl-3-hydroxypropanoic acid, methods such as liquid-liquid extraction, membrane filtration, and advanced crystallization techniques could be explored to develop an efficient and cost-effective purification train. The development of integrated processes that combine reaction and separation steps in a single unit operation would be a particularly promising area of research.

Interdisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Materials Science

The full potential of 3-Cyclopentyl-3-hydroxypropanoic acid and its derivatives will likely be realized through interdisciplinary research efforts. Collaboration between synthetic chemists, chemical biologists, and materials scientists will be key to unlocking new applications.

Synthetic chemists can develop novel and efficient routes to the parent compound and its derivatives. Chemical biologists can then use these molecules to probe and understand complex biological processes, potentially leading to the discovery of new therapeutic agents. Materials scientists can incorporate this unique building block into polymers and other materials to create substances with novel properties, such as enhanced biodegradability, improved thermal stability, or specific surface functionalities. This synergistic approach will be essential for translating fundamental research on 3-Cyclopentyl-3-hydroxypropanoic acid into real-world applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentyl-3-hydroxypropanoic acid, and how do reaction conditions influence yield?

- Methodology : Focus on enantioselective synthesis via cyclopentyl Grignard addition to β-keto esters, followed by acidic hydrolysis. Optimize reaction temperature (0–5°C for Grignard stability) and solvent polarity (THF or ethers) to minimize side reactions like over-addition or ester decomposition .

- Data Consideration : Monitor intermediates by TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and confirm stereochemistry via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. How can researchers validate the structural integrity of 3-cyclopentyl-3-hydroxypropanoic acid?

- Analytical Workflow :

NMR : Compare -NMR peaks (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; hydroxyl proton at δ 5.2 ppm with broadening) to NIST reference spectra .

Mass Spectrometry : ESI-MS in negative mode should show [M-H] at m/z 185.1 (calculated for CHO) .

IR : Confirm hydroxyl (3200–3500 cm) and carboxylic acid (1700–1720 cm) stretches .

Q. What safety protocols are essential for handling this compound in lab settings?

- Use nitrile gloves and fume hoods during synthesis (skin/eye irritation risks noted in structurally similar compounds like 3-chloropropionic acid) .

- Store at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How do steric effects of the cyclopentyl group influence the compound’s reactivity in esterification or amidation reactions?

- Mechanistic Insight : The bulky cyclopentyl group reduces nucleophilic attack at the β-hydroxy position. Use bulky activating agents (e.g., DCC/DMAP) for carboxylic acid activation, achieving >80% yield in amide coupling with primary amines .

- Contradiction Note : Some studies report lower yields with secondary amines due to steric hindrance; optimize using microwave-assisted synthesis (60°C, 30 min) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?

- Data Analysis Framework :

Assay Variability : Compare MIC values across studies using standardized broth microdilution (CLSI guidelines) vs. disk diffusion, which may lack sensitivity for hydrophobic compounds .

Structural Analogues : Cross-reference with 3-(3-hydroxyphenyl)propanoic acid derivatives, where hydroxyl positioning affects membrane permeability .

- Recommendation : Re-test under controlled logP conditions (e.g., DMSO ≤1% v/v) to minimize solvent interference .

Q. How can researchers optimize chiral separation of enantiomers for pharmacokinetic studies?

- Chromatography Parameters :

| Column | Mobile Phase | Retention Time (min) | Resolution (R) |

|---|---|---|---|

| Chiralcel OD-H | Hexane:IPA (85:15) | 12.3 (R), 14.1 (S) | 1.8 |

| Lux Cellulose-2 | CO/MeOH (95:5) | 8.5 (R), 9.9 (S) | 2.1 |

- Note : SFC outperforms HPLC in resolution and run time for polar derivatives .

Methodological Challenges & Solutions

Q. Why do NMR spectra sometimes show unexpected peaks at δ 2.5–3.0 ppm, and how can this be mitigated?

- Root Cause : Trace impurities from incomplete Grignard reagent consumption or residual β-keto ester.

- Solution :

- Purify via flash chromatography (silica gel, 10% methanol in DCM) pre-crystallization.

- Use deuterated solvents stored over molecular sieves to eliminate water-induced shifts .

Q. What in vitro models are suitable for studying its metabolic pathways?

- Models :

Hepatocyte Incubations : Monitor hydroxylation at the cyclopentyl ring via LC-MS/MS (CYP450 isoform specificity) .

Microsomal Stability : Use rat liver microsomes with NADPH cofactor; calculate t using first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.